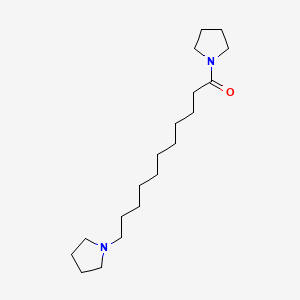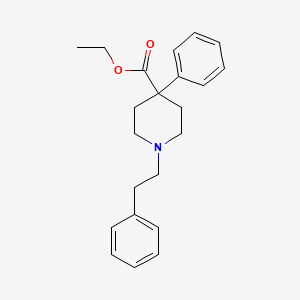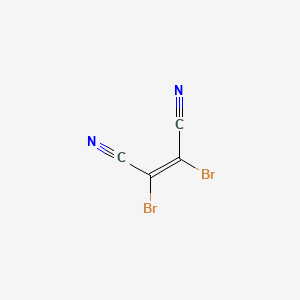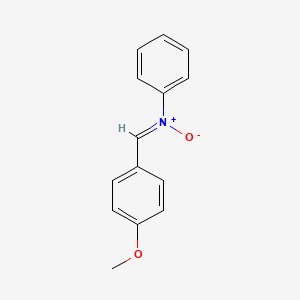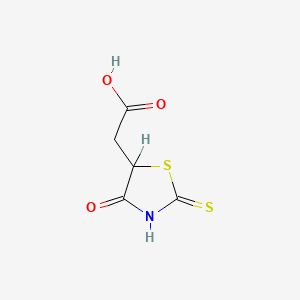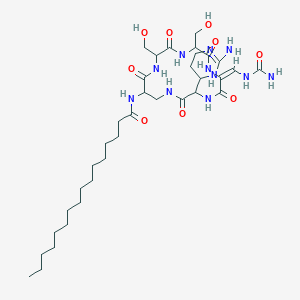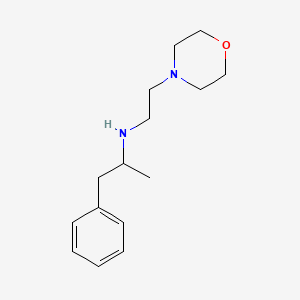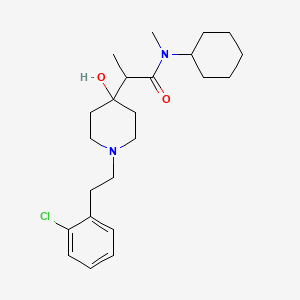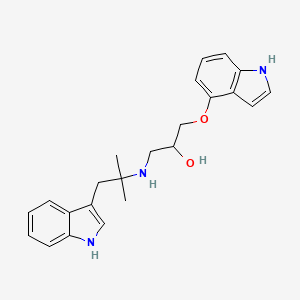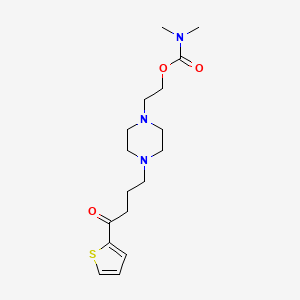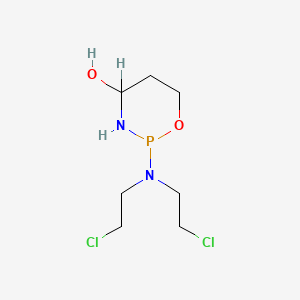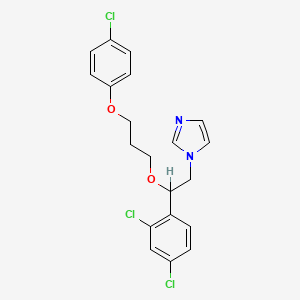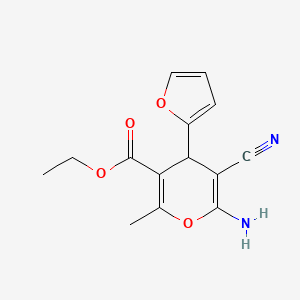
ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate
Vue d'ensemble
Description
“Ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate” is a compound that belongs to the class of pyrans . Pyrans are structural fragments of various natural products that often exhibit antitumor activity and include flavonoids, coumarins, pyranocoumarins, cyanogenic glucosides, iridoids, and antioxidants .
Synthesis Analysis
This compound can be synthesized from methyl-2,4-dioxobutanoates and arylidenemalononitriles . The reaction is carried out in i-PrOH with gentle heating in the presence of catalytic amounts of morpholine .
Molecular Structure Analysis
The molecular formula of this compound is C13H18N2O3 . The two H atoms of the NH2 group are engaged in hydrogen bonding with the N atom of the cyano group and with one O atom of the ethoxy-carbonyl group .
Chemical Reactions Analysis
The compound is part of a class of compounds known as 4H-pyrans, which are known to possess antimicrobial, antiviral, analgesic, and antitumor activity .
Applications De Recherche Scientifique
Theoretical Characterization and Supra-molecular Assemblies
In a study by Chowhan et al. (2020), a theoretical characterization of substituted pyran derivatives, including ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, was conducted using DFT calculations. The research highlighted the formation of interesting supra-molecular assemblies in these compounds, focusing on their unique interactions, such as H-bonds and π–stacking interactions, due to their special substitution patterns (Chowhan, Gupta, Sharma, & Frontera, 2020).
Synthesis and Structural Analysis
A study by Hai et al. (2017) synthesized some ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates using a three-component reaction. This research examined the role of different catalysts and confirmed the structures of the compounds using modern spectroscopic methods (Hai, Thanh, Thi Le, Thuy, & Tung, 2017).
Reaction with Nucleophilic Reagents
Harb et al. (1989) explored the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various derivatives, demonstrating the versatile reactions of these compounds with nucleophilic reagents (Harb, Hesien, Metwally, & Elnagdi, 1989).
Ultrasound-Assisted Synthesis
Kumbhani et al. (2022) reported the ultrasound-assisted synthesis of a new series of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate. Their research highlighted the advantages of this method, such as simplicity, reduced reaction time, and good yields (Kumbhani, Vaghani, Patel, & Zaliya, 2022).
Catalytic Synthesis and Antioxidant Activity
El-bayouki et al. (2014) focused on the efficient catalytic synthesis of ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates. This study also assessed the antioxidant activities of the synthesized compounds, showcasing their potential biological relevance (El-bayouki, Basyouni, Khatab, El-Basyoni, Hamed, & Mostafa, 2014).
Solvent-Free Synthesis
Smits et al. (2013) demonstrated the environmentally friendly synthesis of 6-amino-5-cyano-4-aryl-4H-pyran derivatives, including the compound , under solvent-free conditions. This study provides insights into green chemistry approaches in synthesizing these derivatives (Smits, Belyakov, Plotniece, & Duburs, 2013).
Propriétés
IUPAC Name |
ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-18-14(17)11-8(2)20-13(16)9(7-15)12(11)10-5-4-6-19-10/h4-6,12H,3,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXZBQSHSGQIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CO2)C#N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389615 | |
| Record name | ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate | |
CAS RN |
72568-56-0 | |
| Record name | ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

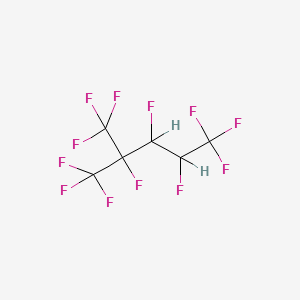
![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-n-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline](/img/structure/B1622856.png)
